molecular formula C15H22NO5PS B14709772 O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate CAS No. 22936-44-3

O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate

Cat. No.: B14709772
CAS No.: 22936-44-3
M. Wt: 359.4 g/mol
InChI Key: YODNKNIGHBPBRE-VBKFSLOCSA-N
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Description

O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is structurally related to other organophosphates and is recognized for its potential as an insecticide and acaricide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase inhibition.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a chemotherapeutic agent.

    Industry: Employed as an insecticide and acaricide in agricultural practices

Mechanism of Action

The primary mechanism of action of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . This mechanism is similar to other organophosphates, which also target acetylcholinesterase .

Comparison with Similar Compounds

Properties

CAS No.

22936-44-3

Molecular Formula

C15H22NO5PS

Molecular Weight

359.4 g/mol

IUPAC Name

[(Z)-1-(4-diethoxyphosphinothioyloxy-2-methylphenyl)ethylideneamino] acetate

InChI

InChI=1S/C15H22NO5PS/c1-6-18-22(23,19-7-2)21-14-8-9-15(11(3)10-14)12(4)16-20-13(5)17/h8-10H,6-7H2,1-5H3/b16-12-

InChI Key

YODNKNIGHBPBRE-VBKFSLOCSA-N

Isomeric SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1)/C(=N\OC(=O)C)/C)C

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1)C(=NOC(=O)C)C)C

Origin of Product

United States

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